(R)-N-甲酰基-N-(1-苯乙基)甘氨酸乙酯

描述

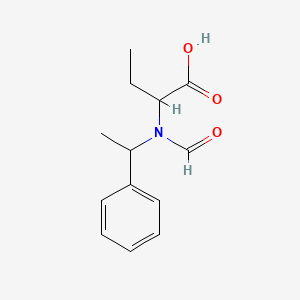

(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, commonly known as EFPG, is a type of amino acid derivative that has been studied for its potential applications in scientific research. EFPG is a chiral compound, meaning that it has two stereoisomers, (R)-EFPG and (S)-EFPG. In

科学研究应用

Solid-Phase Synthesis of N-Substituted Glycine Oligomers

Scientific Field

This application falls under the field of Chemistry , specifically Polymer Chemistry and Drug Design .

Summary of the Application

Peptoids (N-substituted polyglycines and extended peptoids with variant backbone amino-acid monomer units) are oligomeric synthetic polymers that are becoming a valuable molecular tool in the biosciences . They are of particular interest for their applications to the exploration of peptoid secondary structures and drug design .

Methods of Application

The synthesis of peptoids involves the solid-phase synthesis method . This method allows for the easy and economical synthesis of peptoids, with highly variable backbone and side-chain chemistry possibilities .

Results or Outcomes

Peptoids have been demonstrated as highly active in biological systems while resistant to proteolytic decay . This makes them a promising tool for research and pharmaceutical applications .

Design, Synthesis, and Application of Fluorescent Probes

Scientific Field

This application is in the field of Biomedical Sciences , Environmental Monitoring , and Food Safety .

Summary of the Application

Fluorescent probes are sensitive, selective, non-toxic in detection, and thus provided a new solution in biomedical, environmental monitoring, and food safety .

Methods of Application

The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Results or Outcomes

The application of fluorescent probes in various fields has expanded, improving the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .

Analysis of Protein-Protein Interactions

Scientific Field

This application falls under the field of Biological Sciences .

Summary of the Application

One of the major applications of N-substituted glycine oligomers (NSG’s) is in the analysis of protein-protein interactions . Protein-protein interactions are important in the cellular context and the study of these interfaces is needed for fundamental research in medicine and the bio-chemical sciences .

Methods of Application

The application of NSG’s in this field involves the use of these molecules as tools for studying protein-protein interactions .

Results or Outcomes

The use of NSG’s has provided valuable insights into the nature of protein-protein interactions, contributing to our understanding of cellular processes and the development of new therapeutic strategies .

Molecular Spectroscopy

Scientific Field

This application is in the field of Chemistry , specifically Spectroscopy .

Summary of the Application

Molecular spectroscopy is a technique used to study the interaction of electromagnetic waves with matter . It’s used in investigations of organic and inorganic materials, foodstuffs, biosamples, and biomedicine .

Methods of Application

The application of molecular spectroscopy involves the use of various types of spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Results or Outcomes

The use of molecular spectroscopy has led to the development of novel characterization and quantitation methods, providing valuable insights into the structure and behavior of molecules .

属性

IUPAC Name |

2-[formyl(1-phenylethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-12(13(16)17)14(9-15)10(2)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWIZXLFJOXRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Formyl(1-phenylethyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)